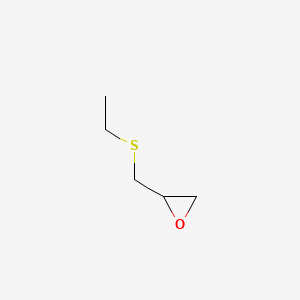
Oxirane, (ethylthiomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of oxiranes typically involves the catalytic oxidation of ethylene by air, a process that is efficient and scalable for large-scale production .
Types of Reactions:
Ring-Opening Reactions: Oxirane, (ethylthiomethyl)- undergoes nucleophilic ring-opening reactions with various nucleophiles such as water, alcohols, carboxylic acids, and amines. These reactions lead to the formation of β-hydroxypropyl derivatives.
Substitution Reactions: The ethylthiomethyl group can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reaction Conditions: Typically carried out in the presence of catalysts such as tertiary amines or under acidic/basic conditions.
Major Products:
β-Hydroxypropyl Derivatives: Formed from ring-opening reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Applications De Recherche Scientifique
Oxirane, (ethylthiomethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of oxirane, (ethylthiomethyl)- primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The ethylthiomethyl group can also participate in various chemical transformations, adding to the compound’s versatility .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Oxirane (Ethylene Oxide): A simpler oxirane without the ethylthiomethyl group.
Oxetane: A four-membered ring ether with similar reactivity but different ring strain and properties.
Uniqueness: Oxirane, (ethylthiomethyl)- is unique due to the presence of the ethylthiomethyl group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for specialized applications in various fields .
Propriétés
Numéro CAS |
53414-23-6 |
|---|---|
Formule moléculaire |
C5H10OS |
Poids moléculaire |
118.20 g/mol |
Nom IUPAC |
2-(ethylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C5H10OS/c1-2-7-4-5-3-6-5/h5H,2-4H2,1H3 |
Clé InChI |
KDSVXIGJVLFKOE-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















